7-Bromo-2-isopropyl-1H-indene
Overview
Description
7-Bromo-2-isopropyl-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-isopropyl-1H-indene typically involves the bromination of 2-isopropyl-1H-indene. This can be achieved through the reaction of 2-isopropyl-1H-indene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-isopropyl-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-isopropyl-1H-indene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: The major product is 2-isopropyl-1H-indene.
Scientific Research Applications
7-Bromo-2-isopropyl-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-isopropyl-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-1H-indene: The parent compound without the bromine atom.
7-Chloro-2-isopropyl-1H-indene: A similar compound with a chlorine atom instead of bromine.
7-Fluoro-2-isopropyl-1H-indene: A similar compound with a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2-isopropyl-1H-indene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and various applications.
Properties
IUPAC Name |
7-bromo-2-propan-2-yl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYOTKNVMQERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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